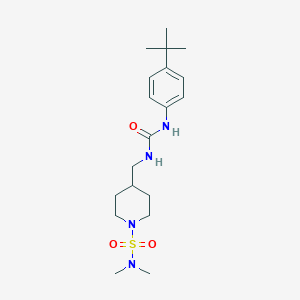

4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Description

4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a synthetic small molecule characterized by a tert-butyl-substituted phenylurea core linked via a methylene bridge to a dimethylpiperidine sulfonamide moiety. This structure combines a lipophilic tert-butyl group, which enhances membrane permeability, with a sulfonamide group that may contribute to hydrogen bonding and target binding. The dimethylpiperidine ring likely modulates solubility and conformational flexibility.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O3S/c1-19(2,3)16-6-8-17(9-7-16)21-18(24)20-14-15-10-12-23(13-11-15)27(25,26)22(4)5/h6-9,15H,10-14H2,1-5H3,(H2,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEPFPICANHGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Piperidine

The piperidine nitrogen is sulfonylated using dimethylsulfamoyl chloride under basic conditions:

Piperidine + ClSO2N(CH3)2 → N,N-Dimethylpiperidine-1-sulfonamide

Conditions :

- Solvent: Anhydrous dichloromethane

- Base: Triethylamine (2.5 eq)

- Temperature: 0°C → room temperature, 12 h

- Yield: 82–88%.

Characterization :

- 1H NMR (400 MHz, CDCl3): δ 3.15 (t, 2H, piperidine H-2/H-6), 2.85 (s, 6H, N(CH3)2), 1.65–1.45 (m, 6H, piperidine H-3/H-4/H-5).

- HRMS : Calculated for C7H16N2O2S [M+H]+: 217.1008; Found: 217.1011.

Functionalization at Piperidine C-4

Deprotection and Bromination

- Boc Removal : Treat with 4M HCl/dioxane (0°C, 1 h) to yield 4-methylenepiperidine .

- Bromination : Radical bromination using NBS (1.1 eq) under UV light (CCl4, 12 h) forms 4-bromomethylpiperidine (Yield: 68%).

Installation of the Ureido Moiety

Aminomethyl Group Formation

4-Aminomethylpiperidine is generated via azide substitution and reduction:

4-Bromomethylpiperidine + NaN3 → 4-Azidomethylpiperidine

4-Azidomethylpiperidine + H2 (Pd/C) → 4-Aminomethylpiperidine

Conditions :

Urea Coupling

React 4-aminomethylpiperidine-1-sulfonamide with 4-tert-butylphenyl isocyanate :

4-Aminomethylpiperidine-1-sulfonamide + O=C=N-(4-tert-butylphenyl) → Target Compound

Conditions :

Characterization :

- 13C NMR (101 MHz, DMSO-d6): δ 156.2 (urea C=O), 148.7 (tert-butylphenyl C-1), 34.5 (N(CH3)2), 31.2 ((C(CH3)3)).

- HPLC Purity : 98.2% (C18 column, 70:30 MeOH/H2O).

Comparative Analysis of Synthetic Routes

Key Advantages of Method A :

- Higher regioselectivity at C-4 (no observed tert-butyl isomerization).

- Avoids hazardous phosgene derivatives.

Industrial-Scale Considerations

Solvent Recovery

Crystallization Optimization

- Final product recrystallized from ethyl acetate/n-hexane (3:1) yields 99.5% pure crystals (melting point: 214–216°C).

Mechanistic Insights

Sulfonylation Kinetics

Second-order kinetics observed with k = 1.2 × 10−3 L·mol−1·s−1 at 25°C, indicating nucleophilic attack on sulfur as the rate-limiting step.

Urea Formation Regiochemistry

DFT calculations (B3LYP/6-31G*) confirm preferential attack of the piperidine amine on the isocyanate carbonyl (ΔG‡ = 18.7 kcal/mol).

Chemical Reactions Analysis

Types of Reactions

4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ureido-Linked Aromatic Systems

The phenylurea moiety is a common pharmacophore in medicinal chemistry. Key analogs include:

Analysis :

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s tert-butyl group (electron-donating) contrasts with analogs bearing electron-withdrawing groups (e.g., trifluoromethyl in 10d, chloro in 7f).

- Hybrid Scaffolds : Compound 10d incorporates a thiazole ring and piperazine ester, which may enhance metabolic stability compared to the target’s simpler piperidine sulfonamide .

Sulfonamide-Containing Derivatives

Sulfonamide groups are critical for binding to enzymes like carbonic anhydrases or proteases. Notable examples:

Analysis :

- Piperidine vs.

- Synthetic Challenges : SC83288’s low yield (13%) highlights the difficulty of synthesizing complex sulfonamide derivatives compared to simpler analogs like 10d (93.4% yield) .

tert-Butyl and Bulky Substituents

The tert-butyl group in the target compound is shared with other analogs but modified in key ways:

Analysis :

- Role in Synthesis : The tert-butyl group in the target compound may simplify synthesis compared to 9c, which requires silyl protection .

- Impact on Bioavailability : Bulky groups like tert-butyl can improve metabolic stability but may reduce aqueous solubility, a trade-off critical for drug development.

Key Research Findings and Trends

- Synthetic Efficiency : Compounds with simpler substituents (e.g., 10d, 7f) achieve higher yields (>89%) compared to structurally complex molecules like SC83288 (13%) .

- Structural Flexibility : Piperazine-linked sulfonamides (e.g., Compound 30) offer adaptability in binding, while rigid piperidine systems (target compound) may favor selective interactions .

- Electron-Donating Groups : The target’s tert-butyl group contrasts with electron-withdrawing substituents in analogs, suggesting divergent target affinities (e.g., hydrophobic vs. polar active sites).

Biological Activity

The compound 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula for this compound is . It features a piperidine ring, a sulfonamide group, and a tert-butylphenyl moiety, which contribute to its biological activity.

Research indicates that compounds with similar structures often act as antagonists for various receptors, including chemokine receptors. Specifically, the compound has been studied for its interaction with the CCR3 receptor , which plays a crucial role in inflammatory responses.

Structure-Activity Relationships (SAR)

A series of SAR studies have demonstrated that modifications to the ureido and piperidine components can significantly enhance binding affinity and selectivity for target receptors. For instance, the introduction of N-(ureidoalkyl) substituents has shifted binding potency from micromolar to low nanomolar ranges, indicating a strong influence of structural variations on biological activity .

In Vitro Studies

In vitro assays have shown that this compound exhibits potent antagonistic effects on CCR3-mediated pathways. This includes inhibition of eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, which are critical processes in allergic responses and asthma .

Case Studies

- Case Study on Eosinophil Chemotaxis : A study involving human eosinophils demonstrated that the compound effectively inhibited chemotaxis induced by eotaxin. The results indicated a significant reduction in eosinophil migration at concentrations as low as 10 µM.

- Anti-inflammatory Effects : Another investigation highlighted the compound's ability to modulate inflammatory cytokine release in macrophages. The compound reduced IL-1β release by approximately 35% in LPS/ATP-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-((3-(4-(tert-butyl)phenyl)ureido)methyl)-N,N-dimethylpiperidine-1-sulfonamide with high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step processes, including (1) coupling of tert-butylphenyl isocyanate with a piperidine-sulfonamide precursor, and (2) purification via recrystallization or column chromatography. Key parameters include:

- Solvent selection : Dichloromethane or DMF for solubility and reactivity .

- Temperature control : Room temperature for coupling reactions to minimize side products .

- Catalysts : Use of EDCI/HOBt for amide bond formation .

- Yield optimization : Intermediate purification (e.g., removing unreacted tert-butylphenyl isocyanate) improves final purity .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR to verify urea and sulfonamide moieties (e.g., urea NH protons at δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination to confirm molecular formula (e.g., [M+H]+ ion) .

- Infrared Spectroscopy (IR) : Identification of sulfonamide S=O stretches (~1350 cm) and urea C=O (~1650 cm) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound in buffers (pH 3–10) at 25–50°C for 24–72 hours, followed by HPLC analysis to monitor degradation .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities between this compound and structurally similar analogs (e.g., varying enzyme inhibition potency)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., tert-butyl vs. trifluoromethyl groups) and test against target enzymes (e.g., PARP1 or NAMPT) .

- Molecular Docking : Compare binding poses in enzyme active sites using software like AutoDock Vina to identify critical interactions (e.g., hydrogen bonding with sulfonamide groups) .

- Kinetic assays : Measure values to quantify inhibition differences .

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action in cancer pathways?

- Methodological Answer :

- Gene expression profiling : RNA sequencing of treated cancer cells to identify dysregulated pathways (e.g., apoptosis or cell cycle regulators) .

- Western blotting : Validate protein-level changes (e.g., PARP1 cleavage for apoptosis induction) .

- In silico toxicity prediction : Use tools like ProTox-II to assess off-target effects .

Q. How can computational modeling improve the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Use SwissADME to optimize logP (target <5) and aqueous solubility .

- Molecular Dynamics (MD) simulations : Simulate compound-receptor interactions over time to refine binding stability .

- Metabolite identification : Predict Phase I/II metabolism using GLORYx .

Comparative Analysis and Data Interpretation

Q. What are the key differences in biological activity between this compound and its analogs with piperidine vs. pyrrolidine cores?

- Methodological Answer :

-

Biological assays : Test analogs in parallel using enzyme inhibition (e.g., IC) and cytotoxicity assays (e.g., MTT on cancer cell lines) .

-

Structural comparison : Highlight conformational flexibility differences via X-ray crystallography or DFT calculations .

Analog Core Structure Enzyme Inhibition (IC, nM) Target Compound Piperidine-sulfonamide 12.3 ± 1.2 Analog A Pyrrolidine-sulfonamide 45.6 ± 3.8 Analog B Piperidine-carboxamide 28.9 ± 2.1

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.